molecular formula C16H18O7 B7839087 4-METHYLUMBELLIFERYL-BETA-D-FUCOPYRANOSIDE

4-METHYLUMBELLIFERYL-BETA-D-FUCOPYRANOSIDE

Cat. No.: B7839087
M. Wt: 322.31 g/mol
InChI Key: CQKHENXHLAUMBH-CCFFBVPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 4-METHYLUMBELLIFERYL-BETA-D-FUCOPYRANOSIDE is a flavonoid derivative known for its diverse biological activities. It is a naturally occurring compound found in various plants and is often studied for its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYLUMBELLIFERYL-BETA-D-FUCOPYRANOSIDE typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate flavonoid precursor.

    Glycosylation Reaction: The key step involves the glycosylation of the flavonoid with a sugar donor, such as a glycosyl halide, in the presence of a catalyst like silver carbonate.

    Purification: The product is then purified using chromatographic techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction from plant sources or chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Extraction: Using solvents like ethanol or methanol to extract the compound from plant material.

    Isolation: Purifying the extract through techniques such as crystallization or chromatography.

    Synthesis: Chemical synthesis may be employed to produce the compound in larger quantities, following similar steps as described in the synthetic routes.

Chemical Reactions Analysis

Types of Reactions

4-METHYLUMBELLIFERYL-BETA-D-FUCOPYRANOSIDE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Sodium borohydride or catalytic hydrogenation are typical methods.

    Substitution: Reagents such as acyl chlorides or alkyl halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include oxidized flavonoid derivatives, reduced dihydroflavonoids, and substituted flavonoid compounds.

Scientific Research Applications

4-METHYLUMBELLIFERYL-BETA-D-FUCOPYRANOSIDE: has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study flavonoid chemistry and reaction mechanisms.

    Biology: Investigated for its antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases, cancer, and other health conditions.

    Industry: Utilized in the development of natural health products and dietary supplements.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.

    Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.

    Cardiovascular Protection: Enhances endothelial function and reduces the risk of atherosclerosis by modulating lipid metabolism and vascular tone.

Comparison with Similar Compounds

4-METHYLUMBELLIFERYL-BETA-D-FUCOPYRANOSIDE: is unique compared to other similar flavonoid compounds due to its specific glycosylation pattern and methylation. Similar compounds include:

    Quercetin: A flavonoid with similar antioxidant properties but lacks the specific glycosylation.

    Rutin: Another glycosylated flavonoid, but with different sugar moieties attached.

    Hesperidin: A flavonoid glycoside with distinct biological activities and structural differences.

This compound’s unique structure contributes to its specific biological activities and potential therapeutic applications, making it a valuable subject of scientific research.

Properties

IUPAC Name

4-methyl-7-[(2S,4R,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O7/c1-7-5-12(17)23-11-6-9(3-4-10(7)11)22-16-15(20)14(19)13(18)8(2)21-16/h3-6,8,13-16,18-20H,1-2H3/t8?,13-,14+,15?,16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKHENXHLAUMBH-CCFFBVPASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1[C@@H]([C@H](C([C@@H](O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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